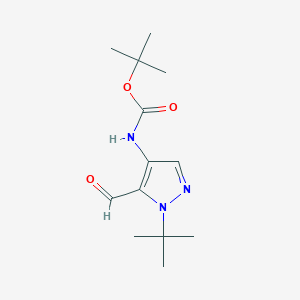

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-tert-butyl-5-formylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-12(2,3)16-10(8-17)9(7-14-16)15-11(18)19-13(4,5)6/h7-8H,1-6H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSNAQBMCIBTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group . The reaction conditions often involve the use of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The tert-butyl carbamate group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate include:

tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

tert-Butyl carbanilate: Known for its use in the synthesis of various organic compounds and as a protecting group in organic synthesis.

tert-Butyl-N-methylcarbamate: Utilized in the synthesis of carbamate pesticides and other agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate is a chemical compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a tert-butyl group and a formyl group attached to the pyrazole ring, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

This structure allows for various interactions with biological targets, making it an interesting candidate for medicinal chemistry.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with specific enzymes and receptors. The formyl and carbamate groups may facilitate binding to nucleophilic sites on these targets, leading to modulation of their activity. This interaction can influence various biological pathways, including anti-inflammatory responses and enzyme inhibition.

Pharmacological Properties

Research has indicated that pyrazole derivatives exhibit a range of pharmacological properties:

- Anti-inflammatory Activity: Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

- Antimicrobial Effects: Some studies suggest that pyrazole derivatives possess antimicrobial properties, which could be useful in developing new antibiotics.

- Anticancer Potential: Recent investigations have highlighted the anticancer activity of pyrazole-based compounds against various cancer cell lines, including lung, colorectal, and breast cancers .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

-

Anticancer Research:

- A study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

- Another investigation found that certain pyrazole derivatives could inhibit tumor growth in vivo, suggesting their potential as anticancer agents .

- Enzyme Inhibition:

- Antimicrobial Activity:

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique functional groups that may enhance its reactivity and biological activity:

| Compound Name | Key Functional Groups | Notable Activities |

|---|---|---|

| tert-Butyl (5-cyano-1-methyl-1H-pyrazol-4-yl)carbamate | Cyano group | Anticancer |

| tert-Butyl (5-hydroxy-1-methyl-1H-pyrazol-4-yl)carbamate | Hydroxy group | Anti-inflammatory |

| tert-Butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate | Formyl group | Antimicrobial, anticancer |

The presence of the formyl group in this compound allows for further functionalization, enhancing its potential use in drug development.

Q & A

Basic: What synthetic strategies are recommended for introducing the formyl group at the 5-position of the pyrazole ring in tert-butyl carbamate derivatives?

The formyl group at the 5-position can be introduced via Vilsmeier-Haack formylation or palladium-catalyzed carbonylation. For example, in analogous pyrimidine derivatives, formylation is achieved using POCl₃/DMF followed by hydrolysis . Alternatively, Suzuki-Miyaura coupling with formyl-containing boronic acids may be employed, though steric hindrance from the tert-butyl group requires optimized ligand systems (e.g., BINAP with Pd₂(dba)₃) to enhance reactivity . Post-synthetic oxidation of methyl or hydroxymethyl precursors using MnO₂ or TEMPO/NaOCl is another viable route .

Basic: How can the crystallinity of this compound be improved for X-ray diffraction studies?

Crystallization conditions must balance polarity and solubility. Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) at 4°C is recommended. If twinning occurs, SHELXL refinement tools (TWIN/BASF commands) can model partial disorder . For low-resolution data, high-pressure cryocooling (e.g., using a Cryostream 800) reduces thermal motion artifacts. Software like ORTEP-3 aids in visualizing anisotropic displacement parameters to identify problematic regions .

Advanced: How can conflicting NMR and mass spectrometry data be resolved when characterizing tert-butyl carbamate intermediates?

Discrepancies often arise from tert-butyl group loss during MS ionization (e.g., ESI+/−). To confirm molecular integrity:

- LC-MS/MS : Use collision-induced dissociation (CID) to differentiate parent ions from in-source decay products.

- NMR Titration : Add D₂O to confirm exchangeable protons (e.g., NH in carbamate).

- X-ray Crystallography : Resolve ambiguities via SHELXD structure solution, which is robust for heavy-atom substructures . For example, a 2021 patent resolved a tert-butyl carbamate’s regiochemistry using Cu-Kα data (R1 = 0.032) .

Advanced: What mechanistic insights explain the instability of the formyl group under basic conditions?

The formyl group undergoes nucleophilic attack or aldol condensation in basic media. For instance, in a 2021 synthesis, the formyl-substituted pyrrolo[2,3-d]pyrimidine decomposed when exposed to K₂CO₃/MeOH, necessitating pH-controlled workups (pH 6–7) . Computational modeling (DFT at B3LYP/6-31G*) reveals partial positive charge on the formyl carbon (Mulliken charge: +0.32), making it susceptible to hydroxide attack. Stabilization strategies include in situ protection with ethylene glycol or using scavengers like polymer-bound sulfonic acid .

Advanced: How do steric effects from the tert-butyl groups influence catalytic coupling reactions?

Steric hindrance from dual tert-butyl groups reduces coupling efficiency. In a 2021 study, Pd(PPh₃)₂Cl₂ achieved only 40% yield in a Sonogashira reaction, while bulkier ligands (XPhos) improved yields to 78% by mitigating coordination site blockage . Kinetic studies (Eyring analysis) show a 2.5× higher activation energy for tert-butyl carbamates compared to methyl analogs. Pre-catalyst activation with Zn(OTf)₂ or microwave irradiation (100°C, 30 min) enhances turnover .

Basic: What purification methods are optimal for isolating tert-butyl carbamates with high enantiomeric excess?

Chiral HPLC (Chiralpak IA/IB columns) resolves enantiomers, but for preparative scales, diastereomeric salt formation with L-tartaric acid or camphorsulfonic acid is preferred . For non-chiral impurities, silica gel chromatography (hexane/EtOAc gradient) effectively removes byproducts. Flash chromatography with Biotage Isolera systems (20–40 µm silica) achieves >95% purity in multi-gram syntheses .

Advanced: What analytical techniques validate the regioselectivity of the tert-butyl carbamate group in complex heterocycles?

- NOESY NMR : Correlates spatial proximity between the tert-butyl protons and adjacent substituents.

- IR Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) shift predictably with substitution patterns.

- SC-XRD : A 2021 study confirmed regiochemistry using anomalous dispersion from chlorine atoms (Rint = 0.019) .

- HRMS/MS : Isotopic patterns (e.g., ¹³C/³⁵Cl) distinguish regioisomers with identical nominal masses .

Basic: What safety protocols are critical when handling tert-butyl carbamates with formyl groups?

- Reactivity : The formyl group reacts exothermically with amines (e.g., HSE Class 2A eye irritation risk) . Use sealed reactors under N₂.

- PPE : Nitrile gloves, ANSI Z87.1 goggles, and respirators with organic vapor cartridges (OSHA HCS Category 3) .

- Spill Management : Neutralize with sodium bisulfite (1:1 w/w) before disposal .

Advanced: How can computational methods predict the hydrolytic stability of tert-butyl carbamates in aqueous buffers?

MD simulations (AMBER force field) model hydrolysis kinetics. Key parameters:

- pKa : Calculated (MOPAC/PM6) pKa = 10.2 for the carbamate NH, indicating base sensitivity.

- Solvent Accessibility : SASA (solvent-accessible surface area) >120 Ų correlates with rapid hydrolysis (t₁/₂ < 24 h at pH 9) .

- QM/MM : Transition state modeling identifies stabilization via hydrogen bonding with water (ΔG‡ = 18.3 kcal/mol) .

Advanced: What strategies mitigate epimerization during deprotection of tert-butyl carbamates under acidic conditions?

Low-temperature TFA deprotection (0°C, 1 h) minimizes racemization. For acid-sensitive substrates, use HCl/dioxane (4 M, 2 h) . Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods (lipase-catalyzed hydrolysis) preserve stereochemistry with >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.